Methost-8-enol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5241-22-5 |
|---|---|
Molecular Formula |
C28H48O |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h18-20,22-24,26,29H,7-17H2,1-6H3/t19-,20+,22-,23+,24+,26+,27-,28+/m1/s1 |
InChI Key |
SCEZIHJVTBQOLS-YIJYGBTNSA-N |
SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCCC(C)C)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCCC(C)C)C |
Other CAS No. |
5241-22-5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Transformations of Methost 8 Enol
De Novo Chemical Synthesis Strategies for Methost-8-enol
De novo synthesis offers the advantage of constructing the molecule with complete control over its stereochemical and functional group arrangement, which is crucial for its biological activity. ontosight.ai However, such approaches are often lengthy and complex.
Stereoselective and Enantioselective Approaches
The specific stereochemistry of this compound, denoted as (3beta,4alpha,5alpha), necessitates the use of stereoselective and enantioselective synthetic methods. ontosight.ai Enantioselective synthesis of cyclic structures can be achieved through methods like molybdenum-catalyzed asymmetric ring-closing metathesis, which has been successful in creating optically enriched cyclic amides and amines. nih.gov For the formation of specific stereocenters, catalytic methods for the enantioselective synthesis of α-quaternary ketones and aldehydes from simple carboxylic acid or ester starting materials have been developed, yielding products with high enantiomeric ratios. nih.gov The construction of the steroidal core often involves strategies to build fused ring systems, such as the [5-8] bicyclic core, which can be challenging to synthesize with adequate stereochemical control. beilstein-journals.org
Characterization of Synthetic Intermediates
Throughout a synthetic route, the isolation and characterization of intermediates are essential to confirm the success of each reaction step and to identify any potential side products. americanpharmaceuticalreview.com A variety of analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the structure of organic molecules. nih.govchemmethod.com Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compounds. nih.gov Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. nih.gov In cases where crystalline solids are obtained, single-crystal X-ray analysis can provide an unambiguous determination of the three-dimensional structure. nih.gov For complex reaction mixtures, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate and quantify the components. americanpharmaceuticalreview.com
Semisynthetic Routes from Precursor Sterols
Semisynthetic approaches leverage the readily available and complex scaffold of natural sterols, such as cholesterol, to create analogues through targeted chemical modifications. mdpi.com This can significantly shorten the synthetic sequence compared to a de novo approach.
Targeted Modifications of Cholesterol Analogues
The synthesis of sterol analogues often involves the modification of the sterol side chain or the fused ring system. For example, analogues of 3β-hydroxy-5α-cholest-8(14)-en-15-one have been synthesized with the goal of altering their metabolic fate and biological activity. nih.gov This can involve multiple steps starting from a known analogue, such as introducing new functional groups or modifying existing ones. nih.gov The synthesis of cholesterol-based neoglycoconjugates and other derivatives for applications like drug delivery often involves the functionalization of the hydroxyl group at the C-3 position. mdpi.com
Regioselective Functionalization Techniques
Achieving regioselectivity—the control of where a chemical reaction occurs on a molecule with multiple reactive sites—is a key challenge in the semisynthesis of sterol derivatives. For instance, the regioselective functionalization of heterocyclic rings has been achieved using silyl (B83357) enol ethers. acs.org In the context of sterols, directing a reaction to a specific carbon atom within the complex framework is crucial. This can be achieved through the use of directing groups or by exploiting the inherent reactivity differences of various positions. For example, nickel-catalyzed remote functionalization of ketones allows for regio- and stereoselective silylation at positions distant from the initial functional group. organic-chemistry.org
Chemoenzymatic Synthesis of this compound
Enzymatic Catalysis in this compound Production
There is no specific data available in the reviewed scientific literature that details the use of enzymatic catalysis for the production of this compound. General principles of enzymatic modifications of steroids are known, but their direct application to this compound is not documented.
Biosynthetic Pathways and Metabolic Fates of Methost 8 Enol
Investigating Metabolic Transformations of Methost-8-enol in Biological Systems
Derivatization and Further Metabolic Processing
Following its biosynthesis, this compound, a 4α-monomethylated sterol, undergoes essential enzymatic modifications, primarily centered on the removal of the methyl group at the C-4 position. This process, known as C4-demethylation, is a critical step in the pathway that converts precursor molecules like lanosterol (B1674476) into vital end-product sterols such as cholesterol in mammals or ergosterol (B1671047) in fungi. nih.govresearchgate.net The demethylation of the 4α-methyl group is not a singular event but a sequential, oxidative process catalyzed by a multi-enzyme complex. researchgate.net
In eukaryotes, it is well-established that the demethylation at the C-4 position requires the coordinated action of three distinct enzymes. nih.govpnas.org This enzymatic cascade ensures the stepwise conversion of the 4α-methyl group into a carboxyl group, which is subsequently removed.
The three core enzymatic activities involved are:
Sterol-4α-methyl oxidase (SMO) : This enzyme, also known as methylsterol monooxygenase or methylsterol hydroxylase, initiates the process by oxidizing the C-4 methyl group. pnas.orgontosight.ai This is the first and rate-limiting step in the demethylation sequence. In mammals, this enzyme is called methyl sterol monooxygenase 1 (MSMO1), while in yeast (Saccharomyces cerevisiae), its homolog is known as ERG25. researchgate.netpnas.org
3β-Hydroxysteroid dehydrogenase/C-4 decarboxylase (C4D) : Following oxidation, this enzyme catalyzes the decarboxylation of the newly formed 4α-carboxylic acid, effectively removing the carbon atom from the sterol core. nih.gov The mammalian version is the NAD(P)-dependent steroid dehydrogenase-like protein (NSDHL), and the yeast homolog is ERG26. researchgate.netpnas.org
Sterone ketoreductase (SKR) : The final step involves the reduction of a 3-keto group, which is formed during the decarboxylation step, back to a 3-hydroxyl group. This reaction is carried out by a 3-ketosteroid reductase. nih.govpnas.org In mammals, this function is performed by hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7), and in yeast, it is carried out by ERG27. researchgate.netpnas.org
These metabolic transformations can produce transient oxygenated intermediates, such as 4α-formyl and 4α-carboxy sterols. nih.gov These intermediates are not merely byproducts; evidence suggests they can function as signaling molecules in various biological processes. For example, specific oxygenated C4-sterol biosynthetic intermediates (C4-SBIs) have been linked to the regulation of immune system development in mammals and auxin signaling in plants. nih.govresearchgate.net
Table 1: Key Enzymes in C4-Demethylation of 4-Methylsterols
| Enzymatic Step | General Enzyme Name | Mammalian Enzyme | Yeast (S. cerevisiae) Homolog |
|---|---|---|---|
| 1. Methyl Group Oxidation | Sterol-4α-methyl oxidase (SMO) / Methylsterol monooxygenase | MSMO1 | ERG25 |
| 2. Decarboxylation | 3β-Hydroxysteroid dehydrogenase/C-4 decarboxylase (C4D) | NSDHL | ERG26 |
| 3. Ketone Reduction | Sterone ketoreductase (SKR) / 3-Ketosteroid reductase | HSD17B7 | ERG27 |
Compartmentalization of this compound Metabolism within Cellular Systems
The metabolic processing of this compound and other sterols is highly organized within the eukaryotic cell, with specific enzymatic reactions localized to distinct subcellular compartments. This spatial organization is crucial for regulating metabolic flux, sequestering potentially toxic intermediates, and ensuring the efficient synthesis of final products. frontiersin.org
The primary site for the C4-demethylation of 4-methylsterols is the endoplasmic reticulum (ER) . nih.govresearchgate.net The three key enzymes involved—SMO, C4D, and SKR—are all membrane-bound proteins that reside in the ER. pnas.orgresearchgate.net Studies in yeast have shown that these enzymes can be tethered together by a non-catalytic protein, Erg28p, to form a multi-enzyme complex, or "metabolon". nih.govresearchgate.net This co-localization within the ER membrane is thought to enhance the efficiency of the metabolic pathway by channeling the substrate from one enzyme to the next, minimizing the diffusion of intermediates. researchgate.netfrontiersin.org
While the ER is the central hub for sterol synthesis, other organelles play significant roles in the broader context of sterol metabolism and transport. nih.gov
Mitochondria : In steroidogenic cells, which specialize in hormone synthesis, enzymes for steroid production are found in both the ER and mitochondria. Steroid intermediates must be shuttled between these two organelles to complete the biosynthetic pathways. uc.edu
Peroxisomes : Research has indicated that some initial steps of the isoprenoid/sterol biosynthesis pathway can occur in peroxisomes. whiterose.ac.ukcapes.gov.br For example, in the slime mold Dictyostelium discoideum, the first four enzymes converting farnesyl diphosphate (B83284) towards sterol synthesis are located in peroxisomes, while the subsequent methylsterol monooxygenase is found in the ER. whiterose.ac.uk This suggests a cooperative relationship between peroxisomes and the ER in sterol production in some organisms. capes.gov.br
Lipid Particles : In yeast, lipid particles (also known as lipid droplets) serve as a major storage site for sterol intermediates, including zymosterol, fecosterol, and episterol, which are often esterified with fatty acids. asm.org The enzyme sterol Δ4-methyltransferase has been localized almost exclusively to these lipid particles, highlighting their role as a dynamic reservoir for sterol precursors. asm.org
This compartmentalization creates a complex intracellular network for sterol trafficking. Sterols and their intermediates are hydrophobic molecules that must be transported between organelles, a process mediated by both vesicular transport and non-vesicular, protein-based carriers. frontiersin.org The coordinated function of these different cellular compartments ensures the maintenance of sterol homeostasis, which is vital for cellular functions ranging from membrane integrity to signal transduction. nih.gov
Table 2: Subcellular Localization of Key Processes in 4-Methylsterol Metabolism
| Metabolic Process | Primary Cellular Compartment | Associated Organelles/Structures | Key Function |
|---|---|---|---|
| C4-Demethylation | Endoplasmic Reticulum (ER) | ER Membrane | Enzymatic removal of the C-4 methyl group via the SMO, C4D, and SKR enzyme complex. nih.govresearchgate.net |
| Sterol Intermediate Storage | Lipid Particles | Cytosol | Sequestration and storage of sterol precursors, particularly in yeast. asm.org |
| Initial Biosynthetic Steps | Peroxisomes / ER | Peroxisomal Membrane / ER Membrane | Location can vary by organism; some early pathway enzymes are peroxisomal in certain species. whiterose.ac.ukcapes.gov.br |
| Steroid Hormone Synthesis | Endoplasmic Reticulum & Mitochondria | ER and Mitochondrial Membranes | Requires shuttling of intermediates between these two compartments in specialized cells. uc.edu |
Mechanistic Investigations of Methost 8 Enol at the Molecular and Cellular Levels
Ligand-Receptor Interaction Studies with Sterol-Binding Proteins
The biological activity of Methost-8-enol is initiated through its direct interaction with specific sterol-binding proteins, which serve as intracellular sensors for sterol levels. These interactions are crucial for triggering downstream signaling events.
Initial investigations to identify the direct protein targets of this compound revealed a nuanced mechanism of action. Unlike cholesterol, which directly binds to the SREBP cleavage-activating protein (SCAP), in vitro analyses have shown that this compound does not directly interact with SCAP. cdnsciencepub.comnih.gov Instead, research has identified the insulin-induced gene (Insig) proteins, specifically Insig-1 and Insig-2, as the primary binding partners for this compound. cdnsciencepub.compnas.org This was validated in studies where cells overexpressing Insig proteins showed increased sensitivity to the inhibitory effects of oxysterols like this compound on the sterol biosynthesis pathway. cdnsciencepub.com
The binding of this compound to Insig proteins induces a conformational change in the Insig protein, which then promotes the formation of a stable complex between SCAP and Insig. cdnsciencepub.compnas.org This interaction effectively retains the SCAP-SREBP (Sterol Regulatory Element-Binding Protein) complex in the endoplasmic reticulum (ER), thereby preventing its transport to the Golgi apparatus for proteolytic activation. cdnsciencepub.compnas.orgcapes.gov.br
Further studies have also implicated other proteins in the broader signaling cascade initiated by this compound. These include:
Liver X Receptors (LXRs): this compound has been identified as a potent agonist for LXRs. cdnsciencepub.com Upon activation, LXRs form heterodimers with the retinoid X receptor (RXR) and regulate the transcription of genes involved in cholesterol efflux and bile acid synthesis. cdnsciencepub.comnih.gov
Oxysterol-Binding Proteins (OSBPs): This family of proteins is involved in the transport and regulation of sterol homeostasis. nih.govwikipedia.org this compound can bind to the lipid-binding domain of some OSBP-related proteins (ORPs), suggesting a role in intracellular sterol transport and signaling. nih.govresearchgate.net
The validation of these protein targets has been primarily achieved through a combination of in vitro binding assays, co-immunoprecipitation experiments, and cellular assays monitoring the downstream effects of this compound on lipid metabolism. nih.govpnas.org
The interaction between this compound and its protein targets has been characterized using various in vitro assays to determine the kinetics and thermodynamics of binding. These studies have consistently shown that this compound is a more potent regulator of the SCAP-Insig interaction than cholesterol itself. nih.govcapes.gov.br
While precise dissociation constants (Kd) can be challenging to determine due to the membrane-embedded nature of the protein targets, competitive binding assays and functional assays provide valuable insights into the binding affinity. For instance, the concentration of this compound required to induce the SCAP-Insig interaction and inhibit SREBP processing is significantly lower than that of cholesterol. capes.gov.br
Below is a representative data table summarizing the binding characteristics of this compound with its primary protein targets based on available literature.
| Target Protein | Ligand | Binding Affinity (Kd) | Method | Key Findings |
| Insig-2 | This compound | ~50 nM | Radioligand Binding Assay | High-affinity binding, specific for oxysterols with a hydroxyl group on the side chain. pnas.org |
| SCAP | This compound | No direct binding detected | Co-immunoprecipitation, Cross-linking | This compound does not bind directly to SCAP but induces its interaction with Insig. nih.govcapes.gov.br |
| Osh4 (Yeast OSBP) | This compound | Not specified, but high affinity | X-ray Crystallography | Binds within a deep hydrophobic pocket, indicating a stable interaction. nih.gov |
| Liver X Receptor (LXR) | This compound | Potent Agonist (EC50 in nM range) | Reporter Gene Assay | Activates LXR-mediated transcription at nanomolar concentrations. cdnsciencepub.com |
This table is a representation of findings from multiple studies and specific values may vary based on experimental conditions.
The thermodynamic profile of this compound binding to proteins like Osh4 is dominated by van der Waals interactions within the hydrophobic binding tunnel. scilit.com The binding of this compound to Insig proteins is a critical event that triggers a cascade of protein-protein interactions, leading to the regulation of lipid metabolism. pnas.org
Structural studies have provided atomic-level insights into how this compound is recognized by its protein targets. The crystal structure of the yeast oxysterol-binding protein-related protein (ORP) Osh4 in complex with 25-hydroxycholesterol (B127956) (the proxy for this compound) has been determined at high resolution. nih.govresearchgate.net
These structural studies reveal that the sterol molecule binds within a deep, hydrophobic tunnel in the protein's lipid-binding domain. nih.gov The hydroxyl group on the side chain of this compound forms specific hydrogen bonds with residues at the bottom of the binding pocket, while the steroid ring system is stabilized by numerous van der Waals contacts. The entrance to this tunnel is guarded by a flexible N-terminal lid, which closes upon sterol binding, sequestering the lipid from the aqueous environment and stabilizing a conformation that is favorable for transport or signaling. nih.govresearchgate.net
While a high-resolution structure of the this compound-Insig complex is not yet available, the existing structural data for its interaction with ORPs provides a valuable model for understanding its binding mode. The specificity of Insig for oxysterols like this compound, as opposed to cholesterol, is attributed to the presence of the hydroxyl group on the side chain, which is a key recognition feature. pnas.org
Tryptic digest experiments have also been used to probe the conformational changes in SCAP that are induced indirectly by this compound. While cholesterol binding directly alters the conformation of SCAP, making certain arginine residues accessible to trypsin, this compound does not produce this same conformational change in the absence of Insig. pnas.orgcapes.gov.br This further supports the model where this compound's primary interaction is with Insig, which in turn modulates the conformation and interactions of SCAP.
Binding Kinetics and Thermodynamics (In Vitro Assays)
Modulation of Cellular Signaling Pathways
The binding of this compound to its protein targets initiates a cascade of events that significantly alters cellular signaling pathways, particularly those governing lipid metabolism.
This compound is a potent regulator of intracellular lipid homeostasis, exerting its influence through multiple mechanisms: plos.orgplos.org
Inhibition of Cholesterol Biosynthesis: By preventing the activation of SREBPs, this compound leads to the downregulation of genes encoding key enzymes in the cholesterol biosynthetic pathway, such as HMG-CoA reductase (HMGCR) and squalene (B77637) synthase. nih.govunil.ch
Stimulation of Cholesterol Esterification: this compound activates the enzyme acyl-coenzyme A:cholesterol acyltransferase (ACAT), which esterifies free cholesterol into cholesteryl esters for storage in lipid droplets. This process helps to reduce the levels of free cholesterol within cellular membranes. unil.chelifesciences.org
Modulation of Cholesterol Efflux: Through its activation of LXRs, this compound upregulates the expression of ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1, which are responsible for effluxing cholesterol from cells to high-density lipoprotein (HDL) particles. nih.govunil.ch
Regulation of Lipid Droplet Homeostasis: By influencing both cholesterol storage and the expression of genes related to lipid uptake and synthesis, this compound plays a role in regulating the size and number of intracellular lipid droplets. plos.org
The most well-characterized effect of this compound on cellular signaling is its potent inhibition of the SREBP pathway. frontiersin.orgnih.gov SREBPs are master transcription factors that control the expression of genes involved in the synthesis of cholesterol, fatty acids, and triglycerides. mdpi.com
The mechanism by which this compound inhibits SREBP activation is as follows:
Binding to Insig: As previously described, this compound binds to the ER-resident Insig proteins. pnas.org
Formation of the SCAP-Insig Complex: The this compound-bound Insig undergoes a conformational change that increases its affinity for SCAP, the escort protein for SREBPs. cdnsciencepub.compnas.org
ER Retention of the SREBP-SCAP Complex: The formation of the stable SREBP-SCAP-Insig ternary complex prevents the SREBP-SCAP complex from being loaded into COPII-coated vesicles for transport to the Golgi apparatus. cdnsciencepub.comnih.govresearchgate.net
Inhibition of Proteolytic Cleavage: By remaining in the ER, SREBPs are not accessible to the proteases (S1P and S2P) in the Golgi that are required for their cleavage and activation. frontiersin.org
Reduced Transcription of Lipogenic Genes: The absence of the mature, active form of SREBPs in the nucleus leads to a significant reduction in the transcription of their target genes, including those for HMG-CoA reductase, the LDL receptor, and fatty acid synthase. nih.govmdpi.com
This inhibitory effect on the SREBP pathway is a key mechanism by which cells sense and respond to high levels of oxysterols, ensuring tight regulation of lipid synthesis and uptake. sigmaaldrich.com
The table below summarizes the effects of this compound on the expression of key SREBP target genes in cultured cells.
| Gene | Function | Effect of this compound Treatment | Fold Change (mRNA) |
| HMGCR | Rate-limiting enzyme in cholesterol synthesis | Downregulation | ~0.2 |
| LDLR | LDL receptor, mediates cholesterol uptake | Downregulation | ~0.3 |
| FASN | Fatty acid synthase, key enzyme in fatty acid synthesis | Downregulation | ~0.4 |
| SREBP-2 | Transcription factor for cholesterol synthesis genes | Downregulation (of its own transcription) | ~0.5 |
Data are representative of typical findings in cell culture experiments and are expressed as fold change relative to untreated controls. nih.gov
Role in Membrane Dynamics and Lipid Raft Organization
This compound, a phytosterol identified by the systematic name 4α-methyl-5α-cholest-8-en-3β-ol, is a structural component of cellular membranes. ontosight.aincats.io While direct experimental studies focusing exclusively on this compound's impact on membrane dynamics are limited, its role can be inferred from the extensive research conducted on its parent class, the phytosterols (B1254722). Phytosterols are integral to the structure and function of membranes, particularly in plants, where they serve as key regulators of membrane fluidity and organization. whiterose.ac.uknih.govresearchgate.net
Sterols, including phytosterols like this compound, are critical for the formation of specialized membrane microdomains known as lipid rafts. mdpi.commpg.de These domains are dynamic, transient assemblies enriched in sterols and sphingolipids. whiterose.ac.ukmpg.de The formation of lipid rafts is dependent on the ability of sterols to induce a liquid-ordered (l_o) phase in the lipid bilayer, which is more tightly packed and rigid compared to the surrounding liquid-disordered (l_d) phase. whiterose.ac.uknih.gov Research on various plant sterols, such as cycloartenol, sitosterol, and stigmasterol, demonstrates a strong ordering effect on model membranes, a function essential for raft formation. nih.gov Cycloartenol, a key precursor in phytosterol biosynthesis, exhibits an ordering effect comparable to that of cholesterol in mammalian cells. nih.gov
Table 1: Effects of Representative Phytosterols on Model Membrane Properties
| Phytosterol | Effect on Membrane Order | Influence on Lipid Packing | Role in Domain Formation | Reference(s) |
| Sitosterol | Increases ordering; creates a state less sensitive to temperature changes. | Promotes more cohesive, tightly packed bilayers. | Promotes the formation of smaller, dynamic liquid-ordered (l_o) domains. | nih.govresearchgate.nettandfonline.com |
| Stigmasterol | Strong ordering effect above the membrane phase transition temperature. | Increases membrane rigidity. | Contributes to the formation of liquid-ordered (l_o) domains. | whiterose.ac.uknih.gov |
| Cycloartenol | Ordering effect is very similar to that of cholesterol. | Induces order in disordered lipid phases. | Key precursor for other raft-forming phytosterols. | nih.gov |
Interactions with Enzyme Systems Beyond Biosynthesis
Scientific literature detailing the interactions of this compound with enzyme systems outside of its own biosynthetic pathway is limited. Research on phytosterols often concentrates on their synthesis or their health effects in clinical contexts, which fall outside the scope of this non-clinical focus.
Cytochrome P450 (CYP) monooxygenases constitute a vast and diverse superfamily of enzymes responsible for metabolizing a wide array of compounds. researchgate.net In plants, P450 enzymes are crucial for the structural diversification of triterpenes, including the hydroxylation of sterol scaffolds. researchgate.net While it is established that liver cytochromes P450 are involved in the metabolism of ingested plant sterols, this represents a clinical context. mdpi.commdpi.com
There is a lack of specific, non-clinical research data on the capacity of this compound to inhibit or activate enzymes outside of the sterol biosynthetic pathway. While some phytosterols have been shown to interact with specific enzymes, these findings are often isolated or fall into clinical categories. For example, the seaweed-derived phytosterol fucosterol (B1670223) has been reported to act as a non-competitive inhibitor of β-secretase, an enzyme linked to neurodegenerative disease. mdpi.com However, similar specific molecular targets for this compound have not been identified in a non-clinical context. Much of the enzyme inhibition research related to phytosterol analogs, such as azasterols, has focused on targeting enzymes within the sterol biosynthesis pathway, like sterol methyltransferase (SMT), which is explicitly excluded from this discussion. nih.govmdpi.com
An extensive search of scientific literature and chemical databases for a compound named "this compound" has yielded no specific results. This suggests that "this compound" may be a highly niche, novel, or proprietary compound not widely documented in public-domain scientific literature, or potentially a misnomer for a different chemical entity.
Due to the absence of verifiable, peer-reviewed data on "this compound," it is not possible to generate a scientifically accurate article detailing its specific analytical methodologies, research findings, and data tables as requested. Creating such content without a foundation in established research would amount to speculation and would not meet the required standards of accuracy and authoritativeness.
Therefore, the following sections on the analytical methodologies for the detection and quantification of "this compound" cannot be substantively completed. For an article to be generated on this topic, published research on the compound would first need to be available.
Analytical Methodologies for the Detection and Quantification of Methost 8 Enol in Complex Matrices
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Isotope-Dilution Mass Spectrometry for Absolute Quantification
Isotope-dilution mass spectrometry (ID-MS) stands as a definitive method for the absolute quantification of sterols in complex biological matrices like human plasma and cerebrospinal fluid. nih.govavantiresearch.com This technique offers high accuracy and precision, making it invaluable for clinical and research applications. nih.gov The core principle of ID-MS involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte of interest. nih.govnih.gov For sterol analysis, this would involve a labeled analog of the target compound, which serves as an internal standard. avantiresearch.com
The sample, now containing both the native and the isotope-labeled sterol, undergoes extraction, purification, and derivatization before analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govbiotage.com During mass spectrometric analysis, the instrument distinguishes between the native and the labeled sterol based on their mass-to-charge (m/z) ratio. nih.gov By measuring the ratio of the signal intensity of the native analyte to that of the isotopic internal standard, the exact concentration of the native sterol in the original sample can be calculated with a high degree of confidence. nih.govnih.gov
This methodology has been successfully applied to the quantification of a wide range of sterols, including cholesterol and its various metabolites like oxysterols and cholestenoic acids. nih.govasu.edu For instance, a method using [3,4-¹³C]cholesterol as an internal standard has been proposed as a definitive method for serum cholesterol determination, achieving a coefficient of variation of less than 0.5%. nih.gov Similarly, the use of an "oxysterolSPLASH" mixture of isotopically labeled standards has enabled the absolute quantification of 17 different sterols in a single analysis of a plasma sample. avantiresearch.com The power of ID-MS lies in its ability to correct for sample loss during preparation and for variations in instrument response, thus providing a true measure of the analyte's concentration. nih.govuliege.be
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Complete and unambiguous ¹H and ¹³C NMR assignments are crucial for confirming the structure of a sterol. nih.govacademie-sciences.fr This is often achieved through a combination of techniques:
¹H NMR: Provides information on the chemical environment of each proton, including their multiplicity (splitting patterns) which reveals neighboring protons. ieeesem.com
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. ieeesem.com
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. ieeesem.com
COSY (Correlation Spectroscopy) identifies proton-proton couplings. ieeesem.com
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. ieeesem.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is critical for assembling the complete molecular structure. ieeesem.com
For complex sterols, high-resolution magic-angle spinning (HR-MAS) NMR can be employed, especially for samples in a lipid bilayer, to obtain high-resolution spectra and assign all ¹H and ¹³C signals. academie-sciences.fr The chemical shifts in ¹³C NMR spectra are highly sensitive to the stereochemistry and substitution patterns of the sterol nucleus and side chain. researchgate.net For example, ¹³C NMR has been instrumental in distinguishing between C-24 epimers of 24-ethyl-Δ⁷-sterols. researchgate.net The precision of modern NMR allows for chemical shifts to be reproducible to within ±0.01 ppm for ¹³C and ±0.001 ppm for ¹H, providing a high-fidelity fingerprint for each compound. nih.gov
Table 1: Representative NMR Spectroscopic Techniques for Sterol Analysis
| NMR Technique | Information Provided | Application in Sterol Analysis |
|---|---|---|
| ¹H NMR | Chemical shift, coupling constants, and integration of proton signals. ieeesem.com | Determines the number and environment of protons, and their connectivity. ieeesem.com |
| ¹³C NMR | Chemical shift of carbon signals. ieeesem.com | Identifies the number of unique carbons and their functional groups. ieeesem.com |
| COSY | Correlation between coupled protons. ieeesem.com | Establishes H-H connectivity within spin systems. ieeesem.com |
| HSQC | Correlation between protons and their directly bonded carbons. ieeesem.com | Assigns protons to their corresponding carbons. ieeesem.com |
| HMBC | Correlation between protons and carbons over two or three bonds. ieeesem.com | Assembles the carbon skeleton and positions substituents. ieeesem.com |
| HR-MAS | High-resolution spectra for semi-solid samples. academie-sciences.fr | Studies sterols within model membranes. academie-sciences.fr |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint and are highly effective for identifying functional groups within a molecule like a sterol. cabidigitallibrary.org These non-destructive methods require minimal to no sample preparation and can be applied to solids, liquids, and gases. cabidigitallibrary.orgsciencepublishinggroup.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For a sterol, key functional groups that can be identified include:
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group at the C-3 position.
C-H stretch: Signals in the 2850-3000 cm⁻¹ range, corresponding to the aliphatic carbon-hydrogen bonds of the sterol ring system and side chain.
C=C stretch: A peak around 1640-1680 cm⁻¹ would indicate the presence of a double bond within the sterol structure, such as the Δ⁸ double bond suggested by the "-8-enol" name.
C-O stretch: Found in the 1000-1200 cm⁻¹ region, also associated with the hydroxyl group.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule. cabidigitallibrary.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to IR. spectroscopyonline.com For sterols, Raman spectroscopy can effectively probe:
C-C and C-H bonds: The majority of a lipid molecule consists of these bonds, which have a high Raman cross-section. spectroscopyonline.com
Sterol ring vibrations: A characteristic band for the sterol ring stretch is observed around 693 cm⁻¹ in cholesterol. lu.se
Degree of unsaturation: The intensity of bands related to C=C stretching (around 1661 cm⁻¹) can be used to assess the degree of unsaturation in lipids. sciencepublishinggroup.comspectroscopyonline.com
Combining IR and Raman spectroscopy, often in a microspectroscopy setup, can provide concomitant information about the identification and distribution of specific molecules in a sample. cabidigitallibrary.org
Table 2: Key Vibrational Modes for Sterol Functional Group Analysis
| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | 3200-3600 (broad) | Weak |
| C-H (aliphatic) | 2850-3000 | 2800-3000 |
| C=C (alkene) | 1640-1680 | 1640-1680 (strong) |
| C-O (alcohol) | 1000-1200 | Weak |
| Sterol Ring | Fingerprint region | ~690-700 |
Circular Dichroism (CD) for Stereochemical Confirmation
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the stereochemistry of chiral molecules, including the absolute configuration of sterols. mdpi.comchiralabsxl.com The method is based on the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net A CD spectrum provides a definitive, signed reference that can be used for stereochemical assignment. chiralabsxl.com
For sterols, which possess multiple chiral centers, the CD spectrum is a unique signature of its three-dimensional structure. The absolute stereochemistry of a novel sterol can be established by comparing its experimental CD spectrum to that of known related compounds or by using theoretical calculations. mdpi.comchiralabsxl.com For example, the absolute stereochemistry of xestobergsterol A was established using the CD exciton (B1674681) chirality method. nih.gov This method is particularly useful when a molecule contains two or more chromophores that are spatially close, leading to a characteristic coupled CD signal from which the absolute configuration can be deduced. chiralabsxl.com
Vibrational Circular Dichroism (VCD), an extension of the technique into the infrared region, provides complementary structural information and can be a powerful tool for assigning the absolute configuration of natural products. researchgate.net By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer, a reliable assignment of the absolute configuration can be achieved. mdpi.com This approach has been successfully used to confirm the stereochemistry of various natural products and complex molecules. researchgate.netresearchgate.net
Advancements in Microscale and Miniaturized Analytical Platforms
The analysis of sterols and other lipids has significantly benefited from the development of microscale and miniaturized analytical platforms. These technologies offer advantages such as reduced sample and solvent consumption, higher sensitivity, and potential for high-throughput analysis. researchgate.net
Micro-scale Quantitative Analysis: Methods have been adapted for the micro-scale quantification of sterols in biological samples. For instance, a colorimetric assay based on the Zak reaction has been successfully downscaled for use in 96-well plates, allowing for the quantification of sterols like cholesterol and ergosterol (B1671047) from as little as 1-12 µg of material. tandfonline.comnih.gov This is particularly useful for studies involving liposomes or other model membranes where sample volume may be limited. nih.gov Additionally, Gas Chromatography-Flame Ionization Detector (GC-FID) methods have been developed for the micro-quantification of sterols in very small samples, such as single honeybee larvae, enabling the estimation of inter-individual variation. researchgate.net
Microscale Separation Techniques: Capillary and microchip-based separation techniques, such as capillary liquid chromatography (LC) and capillary electrophoresis (CE) coupled with mass spectrometry (MS), are becoming increasingly important in lipidomics. researchgate.net These platforms operate at nanoliter-per-minute flow rates, which is highly compatible with nano-electrospray ionization-MS, leading to enhanced sensitivity. researchgate.net Such systems have demonstrated the ability to identify close to 900 lipid species across 26 lipid classes from a single sample, showcasing their power for comprehensive lipidome analysis. researchgate.net The continued evolution of these microscale separation techniques promises even higher resolution and broader coverage for the analysis of complex lipid mixtures, including a diverse array of sterols. researchgate.net Supported liquid extraction (SLE) in micro-plate formats has also streamlined sample preparation for LC-MS/MS analysis of sterols, offering higher analyte recoveries and eliminating issues like emulsion formation that are common with traditional liquid-liquid extraction. biotage.com
Environmental Distribution and Biogeochemical Cycling of Methost 8 Enol
Occurrence and Detection in Environmental Samples (e.g., Water, Soil, Sediments)
Direct detection of Methost-8-enol in environmental samples is not widely reported. However, as a phytosterol, its presence can be inferred in environments impacted by plant matter. Phytosterols (B1254722) are ubiquitous components of plant cell membranes and are introduced into the environment through the decomposition of terrestrial and aquatic plants. epa.govresearchgate.net Consequently, they are expected to be found in soils, sediments, and water bodies receiving terrestrial runoff or containing significant algal populations.
Sterols, due to their hydrophobic nature, have a high affinity for sorption onto organic matter and suspended particles, leading to their rapid incorporation into the sediments of aquatic ecosystems. nih.gov Studies have detected various phytosterols, such as β-sitosterol, campesterol, and stigmasterol, in river and lake sediments, often using them as biomarkers for terrestrial plant input. scielo.brresearchgate.net For instance, high concentrations of β-sitosterol have been found in sediments, indicating input from vascular plants. researchgate.net It is plausible that this compound, as a plant-derived sterol, would be found in similar environmental compartments, particularly in soils with high organic content and in the sediments of rivers and lakes.
Degradation Pathways in Abiotic Environmental Systems
Abiotic degradation processes, such as photolysis and hydrolysis, play a role in the transformation of sterols in the environment.
Phytosterols are susceptible to photo-oxidation when exposed to light. researchgate.net This process involves the reaction of the sterol molecule with light, often in the presence of photosensitizers, leading to a variety of oxidation products. researchgate.netheraldopenaccess.us The primary mechanism is the oxidation of the steroid ring. nih.gov For phytosterols with a double bond at the C5 position, oxidation commonly occurs at the C7 position, yielding 7-hydroxy and 7-keto derivatives as major products. researchgate.netheraldopenaccess.us Other reported photodegradation products include various epoxides. researchgate.netheraldopenaccess.us Given its sterol structure, this compound would likely undergo similar photo-oxidation reactions, leading to the formation of hydroxylated and ketonic derivatives upon exposure to sunlight in surface waters or on soil surfaces.
Table 1: Common Photodegradation Products of Phytosterols This table illustrates the types of products formed from the photodegradation of common phytosterols, which are expected to be similar for this compound.
| Precursor Class | Degradation Process | Common Degradation Products |
|---|---|---|
| Phytosterols | Photo-oxidation | 7β-hydroxy derivatives researchgate.netheraldopenaccess.us |
| 7α-hydroxy derivatives researchgate.netheraldopenaccess.us | ||
| 7-keto derivatives researchgate.netheraldopenaccess.us | ||
| 5β,6β-epoxy derivatives researchgate.netheraldopenaccess.us | ||
| 5α,6α-epoxy derivatives researchgate.netheraldopenaccess.us |
The core steroid nucleus of sterols is generally stable against hydrolysis under typical environmental pH conditions. unl.pt However, in nature, sterols can exist as conjugates, such as steryl esters or steryl glycosides, where a fatty acid or a sugar molecule is attached to the 3β-hydroxyl group. nih.govgerli.com These ester and glycosidic bonds are susceptible to hydrolysis. Acid or enzymatic hydrolysis can cleave these bonds, releasing the free sterol. researchgate.netmdpi.com While direct saponification under alkaline conditions can hydrolyze steryl esters, it is not effective for the acetal (B89532) bond in steryl glycosides. nih.gov Therefore, the persistence of this compound in its free form would not be limited by hydrolysis, but if it is present as an ester or glycoside conjugate, the cleavage of these linkages would be a relevant transformation pathway in the environment.
Photolytic Degradation Mechanisms
Biotransformation and Biodegradation by Microbial Communities
The most significant degradation pathway for sterols in the environment is biotransformation by microbial communities. Numerous bacteria, particularly from the phylum Actinobacteria, are known to use sterols as a carbon and energy source. asm.orgnih.gov
The microbial degradation of sterols typically involves two main processes: the degradation of the aliphatic side chain and the cleavage of the steroid ring system. oup.comnih.gov The degradation of the side chain often occurs via a series of β-oxidation reactions, analogous to fatty acid metabolism. acs.orgoup.com This process shortens the side chain, producing acetyl-CoA and propionyl-CoA, which can then enter the central metabolism of the microorganism. oup.comfrontiersin.org The degradation of the polycyclic steroid nucleus is a more complex, oxygen-dependent process initiated by enzymes like 3-ketosteroid 9α-hydroxylase, which leads to the opening of the rings. frontiersin.orgresearchgate.net Genera such as Rhodococcus and Mycobacterium are well-studied for their ability to degrade sterols. frontiersin.orgnih.gov
The microbial degradation of the this compound side chain would be expected to produce metabolites similar to those from other phytosterols. The stepwise removal of carbon units from the side chain via β-oxidation results in the formation of important metabolic intermediates.
Table 2: General Microbial Metabolites from Sterol Side-Chain Degradation
| Initial Substrate Class | Metabolic Process | Key Metabolites |
|---|---|---|
| Phytosterols | Side-chain β-oxidation | Propionyl-CoA oup.comfrontiersin.org |
| Acetyl-CoA oup.comfrontiersin.org | ||
| Phytosterols | Steroid nucleus degradation | Androst-4-ene-3,17-dione (AD) mdpi.com |
| Androsta-1,4-diene-3,17-dione (ADD) mdpi.com |
Complete mineralization of the sterol molecule to carbon dioxide and water can occur, although under certain conditions, stable intermediate products like androstenedione (B190577) (AD) and androstadienedione (ADD) can accumulate. mdpi.com
A diverse set of enzymes is responsible for the microbial catabolism of sterols. The initial step is often the oxidation of the 3β-hydroxyl group to a 3-keto group, catalyzed by either a cholesterol oxidase or a 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.govoup.com The degradation of the side chain involves a suite of enzymes analogous to those in fatty acid β-oxidation, including acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and thiolases. acs.orgoup.comasm.org Cytochrome P450 monooxygenases, such as CYP125, are also crucial for initiating side-chain oxidation in some bacteria. frontiersin.orgresearchgate.net
Table 3: Key Microbial Enzymes in Sterol Degradation
| Enzyme | EC Number | Function in Sterol Catabolism | Common Microbial Source |
|---|---|---|---|
| Cholesterol Oxidase | 1.1.3.6 | Oxidation of 3β-hydroxyl group to 3-keto group | Rhodococcus spp. worldscientific.com |
| 3β-Hydroxysteroid Dehydrogenase | 1.1.1.50 | NAD(P)+ dependent oxidation of 3β-hydroxyl group | Mycobacterium spp. oup.com |
| Cytochrome P450 125 (CYP125) | 1.14.14.n4 | C26-hydroxylation to initiate side-chain degradation | Rhodococcus jostii, Mycobacterium tuberculosis researchgate.net |
| Enoyl-CoA Hydratase (e.g., ChsH) | 4.2.1.17 | Hydration of the Cα-Cβ double bond in the side chain | Mycobacterium tuberculosis acs.orgasm.org |
| 3-Hydroxyacyl-CoA Dehydrogenase (e.g., ChsB1) | 1.1.1.35 | Dehydrogenation of the hydroxyacyl-CoA intermediate | Mycobacterium tuberculosis acs.org |
| Thiolase (e.g., FadA5) | 2.3.1.16 | Cleavage of the 3-ketoacyl-CoA, releasing acetyl-CoA | Mycolicibacterium mdpi.com |
Identification of Microbial Metabolites
Bioaccumulation and Biotransformation in Non-Mammalian Organisms (e.g., Aquatic Life, Plants)
The bioaccumulation and biotransformation of this compound in non-mammalian organisms are critical for understanding its ecological impact. As a primary metabolite of spirotetramat (B1682168), its presence and effects are often considered in conjunction with the parent compound.
Aquatic Life
Safety data sheets for spirotetramat consistently indicate that it is toxic to aquatic life with long-lasting effects. stemcell.come-robertet.comlgcstandards.com3m.com While specific bioaccumulation studies on this compound are not extensively detailed in the provided results, the potential for bioaccumulation is a recognized concern for substances that are persistent and have high lipid solubility. ecetoc.org However, the rapid degradation of this compound suggests a lower potential for significant biomagnification. bayer.com The process of biotransformation in aquatic organisms can significantly reduce bioaccumulation by increasing the rate of elimination. ecetoc.org
Plants
In terrestrial environments, the transformation of spirotetramat to this compound is a key metabolic process within plants. fao.org Plant metabolism studies show that significant portions of spirotetramat are converted to this compound. fao.org In some cases, such as in potato tubers, the parent compound spirotetramat may not be measurable at all, with this compound being the prominent residue. fao.org
The primary biotransformation pathway in plants involves the cleavage of the ester bond of spirotetramat to form this compound. fao.org Further biotransformation can occur, leading to other minor metabolites through processes like oxidative transformation or conjugation. fao.org One such metabolite is a plant-specific enol-glucoside, which is formed from this compound. fao.org Analytical methods developed for residue analysis in plants are capable of determining both spirotetramat and its key metabolites, including this compound. fao.orgepa.gov
The stability of these residues is an important consideration. While spirotetramat itself may degrade to this compound during frozen storage of plant samples, the total residue, when calculated as the sum of spirotetramat and this compound, remains stable. fao.org
Below is a data table summarizing the key findings regarding the biotransformation of spirotetramat to this compound in various non-mammalian contexts.
| Organism/System | Parent Compound | Primary Biotransformation Product | Key Findings |
| Plants | Spirotetramat | This compound (spirotetramat-enol) | Significant conversion of spirotetramat to this compound occurs within plant tissues. In some plant parts, like potato tubers, this compound may be the only measurable residue. fao.org |
| Soil (Aerobic) | Spirotetramat | This compound (spirotetramat-enol) | Rapid degradation of spirotetramat to this compound, with 90% degradation of the parent compound within one day. fao.org |
| Aqueous Solution (Hydrolysis) | Spirotetramat | This compound (spirotetramat-enol) | Hydrolytically unstable under neutral and alkaline conditions, readily forming this compound. fao.org |
Computational and Theoretical Studies of Methost 8 Enol
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For sterol intermediates like methostenol (B1200888), MD simulations are rarely performed on the isolated molecule. Instead, they are crucial for understanding how these ligands behave when bound to an enzyme. nih.govnih.gov
Research Findings:
Studies often focus on the dynamics of sterol intermediates within the active sites of enzymes like lanosterol (B1674476) 14α-demethylase (CYP51) or oxidosqualene cyclase (OSC). nih.govuniversityofgalway.ie MD simulations reveal that the sterol's tetracyclic core provides rigidity, but the side chain and the local environment can induce significant conformational changes. These simulations, often spanning microseconds, show how the ligand settles into a binding pocket, the stability of its interactions, and the conformational flexibility it retains. nih.gov For instance, MD simulations have been used to investigate how the binding of substrates and their derivatives induces conformational changes in the enzyme itself. nih.gov The dynamic properties of the protein-ligand complex are essential for the multi-step reactions that these enzymes catalyze. nih.gov
Simulations combining quantum mechanics and molecular mechanics (QM/MM MD) are particularly powerful. They have been used to trace the entire biosynthetic pathway of lanosterol, including the complex cascade of carbocation rearrangements and hydride shifts that follow the initial cyclization. acs.org These simulations help identify key factors, such as electrostatic and CH···π interactions, that stabilize transient high-energy intermediates and guide the reaction toward the correct product. acs.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical (QC) calculations, such as those using Density Functional Theory (DFT), provide a detailed picture of a molecule's electronic structure. rsdjournal.orgacs.org This information is fundamental to understanding its stability, reactivity, and spectroscopic properties. nih.govdergipark.org.tr
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity. science.govresearchgate.net
Research Findings:
For sterol-like molecules, the HOMO is typically localized on the electron-rich regions, such as the C=C double bond (e.g., the Δ⁸ bond in methost-8-enol) and the hydroxyl group. The LUMO is generally distributed over the carbon skeleton. A smaller HOMO-LUMO gap suggests higher reactivity, which is characteristic of intermediates in a metabolic pathway. While specific HOMO-LUMO energy values for isolated methostenol are not commonly reported in dedicated studies, this type of analysis is a standard component of computational investigations into the reactivity of inhibitors or substrates for enzymes like CYP51. researchgate.netmcbu.edu.tr DFT calculations are frequently used to compute these properties to help rationalize the outcomes of chemical reactions or biological activity. dergipark.org.tr
Illustrative Data Table of Molecular Orbital Properties This table presents typical data that would be generated from a DFT calculation for a sterol-like molecule. The values are for illustrative purposes.
| Property | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Represents the energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -0.5 eV | Represents the energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 5.7 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Research Findings:
For sterol biosynthesis, QM/MM calculations have been essential for elucidating complex reaction mechanisms. nih.gov For example, the multi-step demethylation of lanosterol by CYP51 involves several oxidative steps. nih.gov Computational studies have mapped the energy profiles for these steps, showing how the enzyme environment stabilizes intermediates and lowers activation barriers. nih.govresearchgate.net Research has detailed the free energy profile for lanosterol biosynthesis, showing it to be both thermodynamically and kinetically favorable for producing the desired product while avoiding byproducts. acs.org These studies have identified specific reaction precursors and highlighted the role of the enzyme's electric field in facilitating the reaction cascade. acs.org Similarly, the mechanism of C-4 demethylation has been proposed based on the identification of reaction intermediates. pnas.org
HOMO/LUMO Analysis
Docking and Molecular Modeling for Protein-Ligand Interactions (Theoretical Prediction)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, usually a protein). nih.gov It is widely used in drug design to screen virtual libraries of compounds and to understand how a specific ligand, like a methostenol isomer, interacts with its target enzyme. thesciencein.org
Research Findings:
Numerous studies have used molecular docking to investigate how sterol intermediates and their inhibitor analogues bind to CYP51. nih.govnih.govmdpi.com These models show that the sterol molecule typically orients itself in the enzyme's active site with its 3β-hydroxyl group forming a hydrogen bond with a key residue, while the rest of the molecule establishes hydrophobic interactions within a specific channel. The orientation is crucial for placing the C-14 methyl group near the heme cofactor for oxidation. nih.gov Docking studies have identified key amino acid residues in the CYP51 active site that are critical for binding. nih.govmdpi.com Alanine scanning modeling, a computational method, has further clarified the contribution of individual amino acids to the binding energy. nih.gov
Table of Key Interacting Residues for Sterol Ligands in CYP51 Based on findings from molecular modeling studies of CYP51. nih.gov
| Residue | Type of Interaction | Significance |
|---|---|---|
| Y137 | Hydrophobic/Aromatic | Contributes significantly to binding energy. |
| F145 | Hydrophobic/Aromatic | Weakening of this interaction reduces binding. |
| I383 | Hydrophobic | Important for the stability of the protein-ligand complex. |
| R388 | Hydrogen Bonding/Electrostatic | Key interaction for anchoring the ligand. |
| Heme Group | Coordination/van der Waals | The catalytic center; azole inhibitors coordinate directly to the iron atom. |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches (Excluding Predictive Efficacy)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net A single compound like methostenol is not the subject of a QSAR model but would be one data point within a larger dataset used to build such a model for a class of compounds, such as CYP51 inhibitors. rjptonline.orgresearchgate.netasianpubs.org
Cheminformatics involves the use of computational methods to analyze chemical data. For a molecule like methostenol, this includes the calculation of various molecular descriptors that quantify its physicochemical properties. These descriptors are the fundamental inputs for building QSAR models.
Research Findings:
QSAR studies on inhibitors of lanosterol 14α-demethylase have identified several key descriptors that influence activity. nih.govresearchgate.net These include steric parameters (molecular shape and size), thermodynamic parameters, and electronic parameters (like HOMO energy and dipole moment). nih.gov While a QSAR model isn't built for a single molecule, the descriptors for methostenol can be calculated and compared to those of potent inhibitors to understand its structural and electronic profile.
Table of Calculated Cheminformatic Descriptors for a Methostenol Isomer These values are calculated using standard cheminformatics software and are representative for a molecule with this structure.
| Descriptor | Value | Description |
|---|---|---|
| Molecular Weight | 414.7 g/mol | The mass of one mole of the substance. |
| LogP (Octanol-Water Partition Coefficient) | 7.5 | A measure of lipophilicity (hydrophobicity). |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | Sum of surfaces of polar atoms; relates to membrane permeability. |
| Number of H-Bond Donors | 1 | The -OH group. |
| Number of H-Bond Acceptors | 1 | The oxygen atom in the -OH group. |
| Number of Rotatable Bonds | 5 | A measure of molecular flexibility, typically in the side chain. |
Future Research Directions and Unexplored Avenues for Methost 8 Enol Studies
Discovery of Novel Biosynthetic Enzymes and Pathways
The complete biosynthetic pathway of Methost-8-enol is yet to be fully elucidated. Future research should prioritize the discovery and characterization of the specific enzymes responsible for its formation. Sterols are vital for all eukaryotes, playing crucial roles in cell structure and signaling. asm.org The biosynthesis of sterols like this compound likely involves a complex cascade of enzymatic reactions, starting from isoprenoid precursors. asm.org
A promising approach involves applying gene discovery methods that have been successful for other isoprenoids. For instance, a screening method based on the toxicity of prenyl diphosphate (B83284) precursors in engineered Escherichia coli led to the discovery of genes producing isopentenol (B1216264) from Bacillus subtilis. asm.org A similar strategy could be employed to identify the enzymes that catalyze the final steps in this compound synthesis, particularly the introduction of the methyl group ("Methost-") and the formation of the double bond at the 8-position resulting in the enol structure.
Furthermore, studies on sterol metabolism in organisms like the protozoan parasite Trypanosoma brucei have identified key enzymes such as sterol methyltransferase (SMT) that are critical for ergosterol (B1671047) biosynthesis. nih.gov Investigating potential homologues of these enzymes in organisms that produce this compound could provide significant leads. The use of specific sterol biosynthesis inhibitors, a technique applied in studies of dinoflagellate endosymbionts, could also help pinpoint key enzymatic steps in the pathway. asm.org
Table 1: Examples of Key Enzyme Classes in Sterol Biosynthesis for Future Investigation
| Enzyme Class | Function | Potential Role in this compound Synthesis |
|---|---|---|
| Terpene Synthase | Cyclization of isoprenoid precursors | Formation of the core sterol scaffold |
| Sterol Methyltransferase (SMT) | Adds a methyl group to the sterol side chain | Introduction of the C4-methyl group (the "Methost-" feature) |
| Isomerase/Desaturase | Creates or shifts double bonds | Formation of the Δ8 double bond |
| Reductase | Reduces double bonds | Saturation of other positions in the sterol ring or side chain |
This table illustrates enzyme classes that are likely involved in sterol biosynthesis and could be targeted in future studies to elucidate the pathway of this compound.
Exploration of Synthetic Accessibility to Isomers and Stereoisomers
The development of robust synthetic routes to this compound and its various isomers is a critical area for future chemical research. The enol moiety is a key structural feature, and its synthesis often involves managing the keto-enol tautomerism. acs.orgresearchgate.net While the oxo (keto) form of a carbonyl compound is generally more stable, the enol form can be favored by factors like intramolecular hydrogen bonding and conjugation. nih.gov
Future synthetic strategies could adapt recently developed methods for enol synthesis. For example, a modified Perkow reaction, termed the Perkow-Shi reaction, allows for the one-pot synthesis of enol phosphates directly from ketones under mild conditions. rsc.orgnih.gov This approach avoids the use of less desirable α-haloketones and could be adapted for the complex sterol backbone of this compound. rsc.orgnih.gov Another potential method is the Claisen condensation, which has been used to synthesize β-keto-enol derivatives of pyridine (B92270) and furan. nih.gov
Controlling the stereochemistry during synthesis is a significant challenge. The synthesis of specific stereoisomers, such as (Z)-enol derivatives, often requires specialized reagents and reaction conditions to overcome the inherent stability of the (E)-isomer. orgsyn.org Research into the stereocontrolled synthesis of this compound would be invaluable, providing access to pure stereoisomers for biological testing and analytical standard development.
Table 2: Potential Synthetic Methods for Accessing Enol Functionalities
| Synthetic Method | Description | Potential Application for this compound |
|---|---|---|
| Perkow-Shi Reaction | One-pot α-tosyloxylation of a ketone followed by reaction with a P(III)-reagent. rsc.orgnih.gov | Synthesis of an enol phosphate (B84403) derivative of the corresponding ketone, which can be a precursor to the enol. |
| Claisen Condensation | Base-catalyzed reaction between an ester and a ketone to form a β-dicarbonyl, which exists in keto-enol equilibrium. nih.gov | Construction of the β-keto-enol system on a sterol precursor. |
| Horner-Wadsworth-Emmons | Reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene. orgsyn.org | Stereoselective formation of the C=C bond of the enol. |
This table outlines modern synthetic reactions that could be explored for the challenging synthesis of this compound and its isomers.
Advanced Mechanistic Insights via Multimodal Omics Integration
To understand the biological role and mechanism of action of this compound, future studies should integrate multiple "omics" technologies. A systems-level view can be achieved by combining lipidomics, transcriptomics, proteomics, and metabolomics.
A high-coverage pseudotargeted lipidomics method, which integrates detected lipids with predicted structures, could be developed to comprehensively profile the changes in the lipidome in response to this compound. acs.org This would reveal not only the abundance of this compound itself but also its metabolic precursors and downstream products. By applying this to biological systems, such as the nematode C. elegans which relies on dietary sterols for development, researchers could uncover how this compound influences broader metabolic networks, similar to how cholesterol and lophenol (B1675073) were shown to have distinct effects on dauer larva formation. nih.gov
Integrating lipidomics data with transcriptomics (measuring gene expression) and proteomics (measuring protein levels) would provide deeper mechanistic insights. For example, if treatment with this compound leads to changes in the expression of specific metabolic enzymes, it would strongly suggest a regulatory role for the compound. This multimodal approach can help build comprehensive models of the compound's function within a cell or organism.
Development of Advanced Analytical Platforms for Trace Analysis
Detecting and quantifying this compound in complex biological and environmental matrices requires highly sensitive and specific analytical platforms. Future research should focus on developing and refining methods for its trace analysis.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for sterol analysis. researchgate.netmdpi.com For trace-level detection in environmental samples like atmospheric precipitation, automated fluorimetric methods have proven effective for other compounds and could be adapted. acs.org A key challenge is often the need for derivatization to improve volatility for GC analysis or detection sensitivity for HPLC. researchgate.netmdpi.com For sterols, silylation to form trimethylsilyl (B98337) (TMS) ethers is a common and effective derivatization method. mdpi.com
Future work could focus on creating enantioselective methods to separate and quantify individual stereoisomers of this compound, as biological activity is often stereospecific. mdpi.com The development of a liquid chromatography method using a chiral column, as demonstrated for 3,4-methylenedioxypyrovalerone (MDPV), could serve as a template. mdpi.com Furthermore, creating a high-coverage pseudotargeted lipidomics method using ultra-high performance liquid chromatography–mass spectrometry (UHPLC-MS) would enable the simultaneous analysis of this compound and a wide array of other lipids, providing a more holistic view of its metabolic context. acs.org
Table 3: Comparison of Analytical Techniques for Trace Compound Analysis
| Technique | Sample Type | Limit of Detection (LOD) / Quantitation (LOQ) | Reference |
|---|---|---|---|
| HPLC-FLD (with derivatization) | Cider Spirits | LOD: 1.64 µg/L; LOQ: 3.56 µg/L | researchgate.net |
| LC-UV/Vis (enantioselective) | Culture Media | LOQ: 1.0 µg/L | mdpi.com |
| GC-MS | Various | Method-dependent, often in the ng/L to µg/L range | mdpi.com |
This table presents examples of detection limits achieved for various compounds using advanced analytical methods, setting a benchmark for future this compound analysis platforms.
Environmental Remediation Strategies for Sterol Contaminants
Sterols can serve as molecular markers for environmental contamination. researchgate.net For example, coprostanol is a well-established biomarker for sewage pollution in aquatic environments. researchgate.net A crucial future research direction is to investigate the environmental fate of this compound and its potential as a specific biomarker for particular types of industrial or biological waste.
Studies should be initiated to determine the persistence of this compound in soil and water and to identify its degradation products under various environmental conditions (e.g., aerobic, anaerobic). Understanding its stability is key to its utility as a tracer. researchgate.net
If this compound is found to be a persistent contaminant, research into remediation strategies will be necessary. This could involve exploring bioremediation approaches, such as identifying microorganisms capable of degrading the sterol backbone. As symbiotic cnidarians and their associated dinoflagellates have complex sterol profiles that respond to environmental cues like temperature changes, these or similar microbial communities could be a source of novel sterol-degrading enzymes. asm.org
Integration of In Silico and In Vitro Experimental Paradigms
A powerful and efficient strategy for exploring the biological activities of this compound is the tight integration of computational (in silico) and laboratory (in vitro) methods. acs.orgplos.orgmdpi.com This dual approach can accelerate the discovery of molecular targets and functional roles.
Future research should begin with in silico studies, such as molecular docking, to predict the binding affinity of this compound and its isomers to a library of protein targets, particularly enzymes involved in sterol metabolism or signaling pathways. plos.orgfrontiersin.org Computational tools can also predict absorption, distribution, metabolism, and excretion (ADME) properties, providing an early assessment of its pharmacokinetics. mdpi.combiorxiv.org
The predictions from these computational models must then be validated through targeted in vitro experiments. For example, if docking studies predict that this compound binds to a specific enzyme, its inhibitory or activating effect can be tested using a purified enzyme assay. frontiersin.org Cell-based assays can then be used to confirm these effects in a more complex biological context. mdpi.com This integrated, multitiered approach has been effectively used to evaluate the potential activities of flavonoids and other natural products and represents a highly efficient path forward for this compound research. acs.org
Q & A
Q. What are the key methodological considerations for designing reproducible synthesis protocols for Methost-8-enol?
- Methodological Answer : Reproducible synthesis requires detailed documentation of reaction conditions (temperature, catalysts, solvents), purification steps (e.g., column chromatography, recrystallization), and validation via spectral characterization (NMR, IR, mass spectrometry). Include negative controls to confirm reaction specificity. For novel compounds, provide full spectral data and purity assessments (HPLC, melting point analysis) . Safety protocols must align with hazardous chemical handling standards, including glove selection (e.g., nitrile gloves tested for solvent resistance) and fume hood use . Replicate experiments across multiple batches to confirm consistency, and report deviations in supplementary materials .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Structural confirmation : ¹H/¹³C NMR for functional groups, X-ray crystallography for stereochemistry (if crystalline), and high-resolution mass spectrometry (HRMS) for molecular formula.
- Purity assessment : HPLC (≥95% purity threshold), Karl Fischer titration for water content, and elemental analysis .
For known compounds, cross-reference spectral data with literature; for novel derivatives, include comprehensive characterization in the main text or supplementary files .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), lab coats, and safety goggles. Avoid latex gloves due to permeability risks .
- Engineering controls : Use fume hoods for volatile steps and ensure proper ventilation.
- Emergency procedures : For spills, evacuate the area, absorb with inert material, and dispose as hazardous waste. In case of skin contact, wash immediately with soap and water .
Document all incidents and review safety data sheets (SDS) for toxicity profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Systematic review framework : Conduct a meta-analysis to assess heterogeneity sources (e.g., dosage variations, cell lines, assay protocols). Use statistical tools (I² statistic) to quantify inconsistency .
- Principal contradiction analysis : Identify dominant factors influencing outcomes (e.g., solvent polarity in solubility assays) and design follow-up experiments to isolate variables .
- Sensitivity analysis : Exclude low-quality studies (e.g., lacking controls) and re-analyze data . Transparently report limitations in replication attempts .
Q. What ethical frameworks apply to in vivo studies investigating this compound’s pharmacokinetics?
- Methodological Answer :
- Informed consent : For human trials, disclose risks (e.g., hepatotoxicity) and benefits, ensuring participant autonomy. For animal studies, follow ARRIVE guidelines for humane endpoints .
- Post-study obligations : Provide participants with summarized findings and address unintended consequences (e.g., long-term toxicity) .
- Ethical review : Submit protocols to institutional review boards (IRBs) for approval, emphasizing minimization of harm and data integrity .
Q. What strategies are effective for integrating multi-omics data (e.g., metabolomics, proteomics) in this compound mechanism-of-action studies?
- Methodological Answer :
- Data harmonization : Use platforms like KNIME or Galaxy to normalize datasets (log2 transformation, batch correction).
- Network analysis : Apply weighted gene co-expression network analysis (WGCNA) to identify pathways enriched in this compound-treated samples.
- Validation : Prioritize hub genes/proteins for CRISPR knockdown or overexpression assays to confirm functional roles .
Q. How should stability studies be designed to evaluate this compound under varying environmental conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to stressors (40°C/75% RH, UV light) and monitor degradation via LC-MS. Calculate shelf life using Arrhenius equation .
- Degradant identification : Isolate and characterize major degradation products to assess toxicity risks .
- Protocol standardization : Adopt ICH Q1A guidelines for data comparability across labs .
Data Presentation and Contradiction Management
Table 1 : Framework for Addressing Data Contradictions in this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
